molecular formula C11H14Cl2FNO B6182838 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride CAS No. 2613385-06-9

4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride

Cat. No.: B6182838
CAS No.: 2613385-06-9
M. Wt: 266.14 g/mol
InChI Key: PEEDYLSBDJHHLR-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C₁₁H₁₄Cl₂FNO, with a molecular weight of 266.14 g/mol . The compound’s structure combines halogenated aromatic and piperidin-4-ol moieties, making it a versatile scaffold in medicinal chemistry for targeting receptors like serotonin (5-HT) subtypes or G protein-coupled receptors (GPCRs).

Properties

CAS No.

2613385-06-9

Molecular Formula

C11H14Cl2FNO

Molecular Weight

266.14 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H

InChI Key

PEEDYLSBDJHHLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=C(C=C(C=C2)Cl)F)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine precursor, 4-(4-chloro-2-fluorophenyl)piperidin-4-ol, is synthesized via a Mannich reaction between 4-chloro-2-fluorobenzaldehyde, ammonium acetate, and a diketone under acidic conditions. Subsequent reduction with sodium borohydride yields the piperidin-4-ol intermediate. For alkylation:

  • Alkylating Agent : 1,1-Dimethoxy-1-(4-fluoro-2-chlorophenyl)-4-chlorobutane is reacted with the piperidin-4-ol intermediate.

  • Catalyst System : Potassium iodide (10–15 mol%) accelerates the SN2 displacement by stabilizing the transition state.

  • Base : Potassium hydroxide (2.5–3.0 eq) neutralizes HCl generated during alkylation.

  • Temperature : Reflux at 102–110°C for 3.5–4.5 hours ensures complete conversion.

  • Work-Up : Toluene extraction isolates the tertiary amine, followed by acidification with concentrated HCl to precipitate the hydrochloride salt.

Table 1: Optimization of Alkylation Parameters

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)90–120102+18%
Reaction Time (hours)2–63.5+12%
KI Concentration (mol%)5–2015+9%
KOH Equivalents2.0–3.53.0+7%

Solvent-Free Cyclization for Intermediate Formation

Alternative protocols eliminate organic solvents during the cyclization step to reduce environmental impact and simplify purification. In this method, the ketone intermediate 4-(4-chloro-2-fluorophenyl)-4-piperidone is reduced directly using sodium borohydride in a methanol-water mixture (3:1 v/v).

Key Steps:

  • Cyclization : 4-Chloro-2-fluorophenylmagnesium bromide is reacted with ethyl nipecotate, followed by acidic hydrolysis to form the piperidone.

  • Reduction : Sodium borohydride (1.2 eq) in methanol-water at 0–5°C selectively reduces the ketone to the alcohol without over-reduction.

  • Salt Formation : The free base is treated with gaseous HCl in ethyl acetate, yielding the hydrochloride salt with >99% purity after recrystallization from acetone-methanol.

Table 2: Reduction Efficiency Across Solvent Systems

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Methanol-Water (3:1)0–599.289
Ethanol-Water (2:1)2597.882
THF-Water (4:1)−1098.585

Catalytic Hydrogenation for Stereochemical Control

For enantiomerically pure batches, catalytic hydrogenation of a pyridinium precursor is employed. This method ensures >98% enantiomeric excess (ee) by using a chiral ruthenium catalyst.

Procedure Overview:

  • Precursor Synthesis : 4-(4-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine is prepared via Heck coupling.

  • Hydrogenation : H₂ gas (50 psi) and Ru-(S)-BINAP catalyst (0.5 mol%) in ethanol at 50°C for 12 hours.

  • Isolation : Filtration through Celite, followed by HCl salt formation in isopropanol.

Table 3: Catalyst Performance Comparison

Catalystee (%)Yield (%)Reaction Time (hours)
Ru-(S)-BINAP98.59212
Pd/CRacemic888
Rh-(R,R)-EtDuPHOS97.29014

Continuous Flow Synthesis for Scalability

Industrial-scale production utilizes continuous flow reactors to minimize batch variability and reduce cycle times. Key advantages include precise temperature control and instantaneous quenching of intermediates.

Flow Reactor Configuration:

  • Reactor 1 : Mannich reaction at 80°C (residence time: 15 minutes).

  • Reactor 2 : Alkylation at 105°C (residence time: 30 minutes).

  • In-Line Crystallization : HCl gas introduced post-reaction to precipitate the hydrochloride salt continuously.

Table 4: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Annual Output (kg)5001,200
Purity (%)98.799.5
Solvent Waste (L/kg)12045

Analytical Characterization and Quality Control

Final product validation employs HPLC, NMR, and XRD to confirm structure and purity. Critical quality attributes include:

  • HPLC Purity : ≥99.0% (C18 column, 0.1% TFA in acetonitrile-water).

  • XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm crystalline form.

  • Thermal Analysis : Melting point 228–230°C (DSC, heating rate 10°C/min) .

Chemical Reactions Analysis

4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperidin-4-ol Derivatives

4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride
  • Molecular Formula: C₁₁H₁₄ClFNO.
  • Key Differences : Replaces the 4-chloro-2-fluorophenyl group with a simpler 4-fluorophenyl substituent.
  • Significance : Reduced steric bulk and altered electronic properties may influence receptor binding. Similarity score: 0.83 compared to the target compound .
4-(2-Fluorophenyl)piperidin-4-ol Hydrochloride
  • CAS : 1513866-26-4.
  • Structure : Fluorine at the 2-position of the phenyl ring.
  • Applications : Industrial-grade synthesis (99% purity) for research in receptor modulation .
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride
  • CAS : 1683-49-4.
  • Structure : Substituted with a trifluoromethyl group at the 3-position of the phenyl ring.

Piperidin-4-ol Derivatives with Extended Substituents

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
  • Pharmacology : Acts as a 5-HT₁F antagonist with a Ki of 11 nM , showing specificity over 5-HT₁A and other GPCRs .
  • Structural Contrast: Incorporates a quinolin-3-yl group and naphthalenyloxy-propyl chain, increasing molecular complexity and receptor selectivity compared to the target compound.
4-(4-Chlorophenyl)-1-(4-phenyl-4-m-tolylbutyl)piperidin-4-ol Hydrochloride (Compound 45)
  • Molecular Weight : 434.4 g/mol.
  • Features : Extended alkyl chain with m-tolyl and phenyl groups.
  • Applications : Studied for human cytomegalovirus receptor US28 modulation, highlighting its role in antiviral research .

Non-Aromatic Piperidin-4-ol Derivatives

4-(Difluoromethyl)piperidin-4-ol Hydrochloride
  • CAS : 1803595-35-6.
  • Structure : Replaces the halogenated phenyl group with a difluoromethyl substituent.

Pharmacological and Physicochemical Data

Table 1: Comparative Analysis of Piperidin-4-ol Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Target Melting Point (°C) Reference
4-(4-Chloro-2-fluorophenyl)piperidin-4-ol HCl 266.14 4-Cl, 2-F-phenyl Not explicitly reported N/A
4-(4-Fluorophenyl)piperidin-4-ol HCl 229.72 4-F-phenyl GPCRs (e.g., 5-HT subtypes) N/A
1-(Quinolin-3-yl)piperidin-4-ol analog ~400 (estimated) Quinolin-3-yl, naphthalenyloxy 5-HT₁F antagonist (Ki = 11 nM) N/A
4-(3-Trifluoromethylphenyl)piperidin-4-ol HCl 291.8 3-CF₃-phenyl Research scaffold N/A
Compound 45 (Cytomegalovirus study) 434.4 4-Cl-phenyl, m-tolylbutyl US28 receptor 143–144.4

Q & A

Q. What are the recommended synthetic routes for 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include:
  • Piperidine ring formation : Cyclization of a substituted γ-aminobutyric acid derivative under acidic conditions .
  • Substituent introduction : Fluorination and chlorination via halogenation reactions using reagents like POCl₃ or SOCl₂, with temperature control (60–80°C) critical to avoid side products .
  • Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ethanol .
    Critical Parameters :
  • Temperature : Excess heat (>100°C) may degrade the piperidine ring.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation requires:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro/fluorophenyl groups) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt (e.g., O–H···Cl interactions) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 274.08) .
    Data Interpretation Tip : Compare experimental spectra with PubChem computational data to resolve ambiguities .

Q. What are the primary biological targets or mechanisms of action studied for this compound?

  • Methodological Answer : The compound is investigated for:
  • Dopamine receptor modulation : Competitive binding assays (IC₅₀ values via radioligand displacement) show affinity for D₂-like receptors .
  • Enzyme inhibition : Fluorophenyl groups enhance interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition assays using fluorogenic substrates) .
    Experimental Design : Use HEK293 cells transfected with target receptors and measure cAMP levels to assess functional activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity while minimizing byproducts?

  • Methodological Answer : Optimization Strategies :
  • Catalyst screening : Pd/C or Raney nickel for hydrogenation steps reduces nitro intermediates more efficiently than traditional methods (yield increases from 65% to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time for halogenation from 12 hours to 2 hours at 100°C .
  • Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted halides post-synthesis .
    Data Table :
MethodYield (%)Purity (%)Byproducts Identified
Traditional HCl gas7292Chlorinated impurities
Microwave-assisted8897None detected

Q. How can contradictions in NMR spectral data be resolved when synthesizing the compound via divergent routes?

  • Methodological Answer : Contradictions often arise from:
  • Solvent effects : Deuterated DMSO vs. CDCl₃ shifts proton peaks (e.g., hydroxyl proton at δ 4.8 ppm in DMSO vs. δ 1.2 ppm in CDCl₃) .
  • Tautomerism : Piperidine ring puckering alters coupling constants (e.g., 3JHH^3J_{HH} varies between axial/equatorial conformers) .
    Resolution Protocol :
  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer : SAR Design :
  • Core modifications : Replace the piperidine hydroxyl with carbonyl groups to assess hydrogen bonding requirements .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 2-fluorophenyl position to study steric vs. electronic effects .
    Assay Selection :
  • In vitro : Radioligand binding (Ki_i determination) for receptor affinity.
  • In silico : Molecular docking (AutoDock Vina) to predict binding poses at target sites .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability Profile :
  • Thermal degradation : At 40°C for 30 days, 5% degradation occurs via hydrolysis of the piperidine hydroxyl to ketone .
  • Photodegradation : UV exposure (254 nm) generates 4-chloro-2-fluorobenzoic acid as a major byproduct .
    Storage Recommendations :
  • Anhydrous conditions (desiccator, silica gel) at –20°C in amber vials .

Q. What computational approaches are effective in modeling the compound’s interactions with biological targets?

  • Methodological Answer : Protocol :
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .
  • Pharmacophore modeling : Identify critical features (e.g., hydroxyl, fluorophenyl) using Schrödinger’s Phase .
    Validation : Cross-correlate with experimental IC₅₀ values to refine force field parameters .

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